Cas no 104-15-4 (4-methylbenzene-1-sulfonic acid)

    P-toluenesulfonic acid(4-Methylbenzenesulfonic acid)It is a strong organic acid without oxidation,Acid is Benzoic acid Million times.White needle or powder crystal,Deliquescent,Soluble in water\Alcohols and other polar solvents.Will make the paper\Carbonization occurs due to dehydration of wood, etc.
4-methylbenzene-1-sulfonic acid structure
104-15-4 structure
4-methylbenzene-1-sulfonic acid
104-15-4
C7H8O3S
172.201621055603
35260
6101

4-methylbenzene-1-sulfonic acid Properties

Names and Identifiers

    • 4-Methylbenzenesulfonic acid
    • Methylbenzenesulfonic acid
    • PTSA
    • toluene-4-sulfonic acid
    • Toluenesulfonic acid
    • Tosic acid
    • P-Toluene Sulfonic Acid
    • p-Toluenesulfonic acid monohydrate
    • P-Toluene Sulphonic Acid
    • para toluene sulfonic acid
    • para toluene sulphonic acid
    • PTS ACID
    • TL65
    • TsOH
    • TL65LS
    • TSA-95
    • Tsa-hp
    • Tsa-mh
    • TSA-65W
    • TSA-65M
    • Eltesol
    • 对甲苯磺酸生产厂家
    • 对甲苯磺酸
    • p-Toluenesulfonic acid
    • PARATOLUENE SULPHONIC ACID
    • p-tolylsulfonicacid
    • PTSA 70
    • toluene-4-sulphonic
    • Toluene-p-sulfonate
    • toluenesulfonicacid,liquid,withmorethan5%freesulfuricacid
    • 4-methylbenzene-1-sulfonic acid
    • 4-Toluenesulfonicacid
    • SULTAMICILLIN IMPURITY B (EP IMPURITY)
    • NSC167068
    • P-TOLUENESULFONIC ACID [EP IMPURITY]
    • p-Tolylsulfonic acid
    • AT27303
    • 4-toluene sulphonic acid
    • 4methylbenzenesulfonic acid
    • PARA-TOLUENE SULFONATE
    • AS-82150
    • p-Toluene-sulfonic acid
    • C-250
    • 4-methylphenylsulfonic acid
    • 4-methylbenzene-sulfonic acid
    • 4-methyl-benzene-sulphonic acid
    • p-toluenesufonic acid
    • Manro PTSA 65 LS
    • para-toluene sulfonic acid
    • QGV5ZG5741
    • p-toluensulfonic acid
    • TAYCATOX-300
    • Manro PTSA 65 E
    • rho-toluenesulfonic acid
    • NCIOpen2_002932
    • paratoluene-sulfonic acid
    • p-Toluene sulfonate
    • p- toluenesulfonic acid
    • CYZAC-4040
    • para-toluene-sulfonic acid
    • p-toluene-sulphonic acid
    • para-toluenesulfonic acid
    • TIZANIDINE HYDROCHLORIDE IMPURITY I (EP IMPURITY)
    • NCGC00248146-02
    • SCHEMBL34
    • para toluenesulphonic acid
    • Kyselina p-toluenesulfonova
    • 4-methylbenzenesulphonic acid
    • NSC 167068
    • TosicAcid
    • NCGC00248146-03
    • MFCD00064387
    • SY011236
    • Nacure 1040
    • 4-methylbenzene sulfonic acid
    • NSC2167
    • Benzenesulfonic acid, methyl-
    • CHEBI:27849
    • WLN: WSQR D1
    • Toluene sulfonic acid
    • toluene p-sulfonic acid
    • Kyselina p-toluensulfonova
    • 25231-46-3
    • p-toluenesuiphonic acid
    • toluene p-sulphonic acid
    • K-Cure 1040
    • NACURE-1040
    • p-toluene sulphonic acid
    • InChI=1/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10
    • Ts-OH
    • p-Methylbenzenesulfonic acid
    • CAS-104-15-4
    • SR-01000944854
    • Q-200514
    • Q285878
    • 4-Toluenesulfonic acid
    • toluene-p-sulfonic acid
    • BDBM50294029
    • TosOH
    • p-TsOH
    • 4-methyl-benzenesulfonic acid
    • 2(Or 4)-toluenesulphonic acid
    • J-001117
    • p-TSA
    • pTsOH
    • AE-848/00887005
    • UNII-QGV5ZG5741
    • p-toluyl sulphonic acid
    • LISINOPRIL IMPURITY B [EP IMPURITY]
    • p-toluenesulfonicacid
    • 4-toluenesulphonic acid
    • AC-794
    • NSC-167068
    • HSDB 2026
    • DB-050363
    • Toluene-4-sulphonic acid
    • 4-sulphotoluene
    • STL199173
    • 4-11-00-00241 (Beilstein Handbook Reference)
    • PTS-100
    • paratoluene sulfonic acid
    • ANASTROZOLE IMPURITY F (EP IMPURITY)
    • TIZANIDINE HYDROCHLORIDE IMPURITY I [EP IMPURITY]
    • TSU
    • NCIOpen2_003096
    • DTXCID406701
    • Cyzac 4040
    • p-tolu-enesulfonic acid
    • toluene 4-sulfonic acid
    • paratoluene sulphonic acid
    • C06677
    • Cyclophil P T S A
    • P-TOLUENESULFONIC ACID
    • SR-01000944854-1
    • 1ST001660
    • K-Cure 040
    • p-toluensulphonic acid
    • p-toluene-sulfonicacid
    • AD-3302W
    • Manro PTSA 65 H
    • Toluen-4-sulfonsaeure
    • para-toluenesulphonic acid
    • Kyselina p-toluenesulfonova [Czech]
    • ACTIVATOR-100T3
    • Kyselina p-toluensulfonova [Czech]
    • AKOS008966288
    • NS00010519
    • paratoluenesulphonic acid
    • Toluenesulfonic acid (VAN)
    • P-Toluene Sulfonic acid
    • p-Toluolenesulfonic acid
    • p-toluenylsulfonic acid
    • paratoluensulfonic acid
    • 4-methylphenylsulphonic acid
    • para-toluensulfonic acid
    • p-Toluenesulfonate
    • CHEMBL541253
    • CS-W019626
    • ar-Toluenesulfonic acid
    • F1908-0079
    • Tosylic acid
    • Toluene-4-sulfonic acid
    • NCGC00248146-01
    • p-toluenesulfonic acid (ptsa)
    • DRYER-900
    • TSA-MH
    • para toluenesulfonic acid
    • rho-toluene sulfonic acid
    • p-Toluenesulphonic acid
    • p-toluene sulfonicacid
    • SULTAMICILLIN IMPURITY B [EP IMPURITY]
    • 4-TOLUENE-SULFONIC ACID
    • p-Methylphenylsulfonic acid
    • EC 203-180-0
    • Eltesol TSX
    • 4-Toluenesulfinic acid sodium salt
    • P-TOLUENESULFONIC ACID [MI]
    • T0267
    • DTXSID0026701
    • 4-methyl-benzene sulphonic acid
    • p-toluen sulfonic acid
    • P-TOLUENESULFONIC ACID (EP IMPURITY)
    • paratoluenesulfonic acid
    • NSC-2167
    • P-Toluene Sulfonic acid(monohydrate)
    • BP-31081
    • DB03120
    • BRN 0472690
    • EINECS 203-180-0
    • Tos-OH
    • NCGC00259913-01
    • TSA-HP
    • Tox21_202364
    • Benzenesulfonic acid, 4-methyl-
    • 4-toluene-sulphonic acid
    • para-toluene sulphonic acid
    • LISINOPRIL IMPURITY B (EP IMPURITY)
    • ANASTROZOLE IMPURITY F [EP IMPURITY]
    • 104-15-4
    • AI3-26478
    • toluene-p-sulphonic acid
    • 4-Toluene sulfonic acid
    • p -toluenesulfonic acid
    • KC-1040
    • 4-methyl benzene sulfonic acid
    • +Expand
    • MFCD00064387
    • JOXIMZWYDAKGHI-UHFFFAOYSA-N
    • 1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
    • CC1=CC=C(C=C1)S(=O)(=O)O

Computed Properties

  • 172.01900
  • 1
  • 3
  • 1
  • 172.019415
  • 11
  • 206
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 62.8
  • 0
  • 1.7
  • 1.7
  • 0
  • 54.4

Experimental Properties

  • 2.32250
  • 62.75000
  • 1.3825-1.3845
  • dissolution
  • 116 ºC
  • 106~107℃
  • 41 ºC
  • DMSO (Slightly), Methanol (Slightly)
  • Colorless monoclinic flake or columnar crystals
  • Soluble in ethanol and ether, slightly soluble in water and hot benzene
  • -0.43±0.50(Predicted)
  • 1.07

4-methylbenzene-1-sulfonic acid Security Information

  • 8
  • S45-S26-S23
  • III
  • III
  • R10; R34
  • 8
  • C C
  • 2585
  • Flammable area
  • III
  • R10;R34
  • 8

4-methylbenzene-1-sulfonic acid Customs Data

  • 29163990
  • China Customs Code:

    2904100000

    Overview:

    2904100000 Derivatives containing only sulfo groups and their salts and ethyl esters.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904100000 derivatives containing only sulpho groups, their salts and ethyl esters.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-methylbenzene-1-sulfonic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P007WV1-5g
4-Methylbenzenesulfonic acid
104-15-4 99%
5g
$6.00
A2B Chem LLC
AD68381-5g
4-Toluenesulfonic acid
104-15-4 99%
5g
$5.00 2024-04-20
Aaron
AR007X3D-25g
4-Methylbenzenesulfonic acid
104-15-4 97%
25g
$6.00
Ambeed
A438070-25g
4-Toluenesulfonic acid
104-15-4 99+%
25g
$26.00
Enamine
EN300-16830-1.0g
4-methylbenzene-1-sulfonic acid
104-15-4
1.0g
$81.0
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065460-25g
4-Toluenesulfonic acid
104-15-4 98%
25g
¥53 2023-04-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P82190-500g
Toluene-4-sulfonic acid
104-15-4
500g
¥328.0 2021-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T823839-2.5kg
p-Toluenesulfonic acid
104-15-4 99%
2.5kg
4,560.00
SHANG HAI XIAN DING Biotechnology Co., Ltd.
SA670-500g
4-methylbenzene-1-sulfonic acid
104-15-4 98%
500g
¥103.0 2022-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-338375-25 g
p-Toluenesulfonic acid,
104-15-4 ≥98%
25g
¥226.00 2023-07-10

4-methylbenzene-1-sulfonic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Benzene ;  15 h, reflux
Reference
Characterization of spatially addressable libraries: stereoisomer analysis of tetrahydro-β-carbolines as an example
Cheng, Cesar C.; Chu, Yen-Ho, Journal of Combinatorial Chemistry, 1999, 1(6), 461-466

Synthetic Circuit 2

Reaction Conditions
Reference
Synthesis of analogs of K-582A, an antibiotic heptapeptide
Mihara, Hisakazu; Aoyagi, Haruhiko; Yonezawa, Hiroo; Kuromizu, Kenji; Izumiya, Nobuo, International Journal of Peptide & Protein Research, 1985, 25(6), 640-7

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
Photochemical formation of methylenecyclopropane analogs. 11. Photochemical elimination of nitrogen from phenyl-substituted 1,4-dihydro-5-imino-5H-tetrazoles. Products of phenyl-substituted tris(imino)methane diradicals
Quast, Helmut; Fuss, Andreas; Nahr, Uwe, Chemische Berichte, 1985, 118(6), 2164-85

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Tetrahydrofuran ;  2 h, 50 - 60 °C; 50 °C → reflux; 70 - 80 °C
Reference
Treatment of cystic fibrosis or the symptoms associatedd with cystic fibrosis
, United States, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Tetrahydrofuran ;  rt → 37 °C; 33 - 37 °C
Reference
Preparation of N-[4-chloro-2-hydroxy-3-(piperazine-1-sulfonyl)phenyl]-N'-(2-chloro-3-fluorophenyl)urea for treatment of cystic fibrosis
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
IL-8 receptor antagonist
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Methanol ,  Benzene
Reference
Highly active oligomeric (salen)Co catalysts for asymmetric epoxide ring-opening reactions
Ready, Joseph M.; Jacobsen, Eric N., Journal of the American Chemical Society, 2001, 123(11), 2687-2688

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Acetone ;  30 min, rt
Reference
Hydrogen-Bond-Assisted Organocatalytic Acetalization of Secondary Alcohols: Experimental and Theoretical Studies
Rumyantsev, Misha; Sitnikov, Nikolay S.; Somov, Nikolay V., Journal of Physical Chemistry A, 2015, 119(18), 4108-4117

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Toluene ;  rt → 110 °C; 14 h, 110 °C
Reference
Preparation of perindopril tert-butylamine salt
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
Reference
Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril
, European Patent Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Toluene ;  100 - 118 °C
Reference
Preparation of novel crystalline η (eta) form of perindopril erbumine
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Toluene ;  100 - 118 °C
Reference
Preparation of novel crystalline form of perindopril erbumine monohydrate
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Acetic acid ;  rt
1.2 Catalysts: Platinum ;  rt
1.3 Reagents: Hydrogen ;  5 bar, rt
1.4 Solvents: Toluene ;  reflux
Reference
Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril
, European Patent Organization, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Pharmaceutical intermediate for synthesizing ace inhibitors and the use thereof
, United States, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Preparation of amino acid-derived intermediates in the synthesis of ACE inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationships
Pascard, Claudine; Guilhem, Jean; Vincent, Michel; Remond, Georges; Portevin, Bernard; et al, Journal of Medicinal Chemistry, 1991, 34(2), 663-9

Synthetic Circuit 17

Reaction Conditions
Reference
Preparation of perindopril via acylation of perhydroindolecarboxylate with N-[(ethoxycarbonyl)butyl]alanine
, European Patent Organization, , ,

Synthetic Circuit 18

Reaction Conditions
Reference
Racemate separation of optically active bicyclic imino-α-carboxylic acids
, Federal Republic of Germany, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Methanol ,  Dichloromethane ;  0 °C; 1 h, 0 °C
Reference
Influence of Anion-Binding Schreiner's Thiourea on DMAP Salts: Synergistic Catalysis toward the Stereoselective Dehydrative Glycosylation from 2-Deoxyhemiacetals
Ghosh, Titli; Mukherji, Ananya; Kancharla, Pavan K., Journal of Organic Chemistry, 2021, 86(1), 1253-1261

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt
Reference
A hydrophilic coumarin-based polyester for ambient-temperature initiator-free 3D printing: Chemistry, rheology and interface formation
Govindarajan, Sudhanva R.; Jain, Tanmay; Choi, Jae-Won; Joy, Abraham ; Isayeva, Irada; et al, Polymer, 2018, 152, 9-17

Synthetic Circuit 21

Reaction Conditions
1.1 Solvents: Toluene ;  60 °C; 1 h, 60 °C
Reference
Co-initiated hyperbranched-polydendron building blocks for the direct nanoprecipitation of dendron-directed patchy particles with heterogeneous surface functionality
Hern, F. Y.; Hill, A.; Owen, A.; Rannard, S. P., Polymer Chemistry, 2018, 9(14), 1767-1771

Synthetic Circuit 22

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt
Reference
Synthesis, Self-Assembly, and Characterization of Supramolecular Polymers from Electroactive Dendron Rodcoil Molecules
Messmore, Benjamin W.; Hulvat, James F.; Sone, Eli D.; Stupp, Samuel I., Journal of the American Chemical Society, 2004, 126(44), 14452-14458

Synthetic Circuit 23

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  4 h; overnight, cooled
Reference
Integration of upcycling and closed-loop recycling through alternative cyclization-depolymerization
Tian, Guo-Qiang; Yang, Zheng-He; Zhang, Wei; Chen, Si-Chong; Chen, Li; et al, Green Chemistry, 2022, 24(11), 4490-4497

Synthetic Circuit 24

Reaction Conditions
1.1 Solvents: Benzene ;  heated
Reference
Chiral compounds with liquid crystalline nature and ferroelectric liquid crystal device adopting the same
, World Intellectual Property Organization, , ,

Synthetic Circuit 25

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  heated
Reference
Copper-Mediated Radiofluorination of Aryl Pinacolboronate Esters: A Straightforward Protocol by Using Pyridinium Sulfonates
Antuganov, Dmitrii ; Zykov, Michail ; Timofeev, Vasilii ; Timofeeva, Ksenija ; Antuganova, Yulija ; et al, European Journal of Organic Chemistry, 2019, 2019(5), 918-922

Synthetic Circuit 26

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  30 min, rt
Reference
Fluorescent macromolecular perylene diimides containing pyrene or indole units in bay positions
Dincalp, Haluk; Kizilok, Sevki; Icli, Siddik, Dyes and Pigments, 2010, 86(1), 32-41

Synthetic Circuit 27

Reaction Conditions
1.1 Solvents: Toluene ;  1 h, 60 °C
Reference
Degradable amino acid-based poly(ester urea) copolymer adhesives
, World Intellectual Property Organization, , ,

Synthetic Circuit 28

Reaction Conditions
1.1 Solvents: Toluene ;  1 h, 60 °C
Reference
Adhesion Properties of Catechol-Based Biodegradable Amino Acid-Based Poly(ester urea) Copolymers Inspired from Mussel Proteins
Zhou, Jinjun; Defante, Adrian P.; Lin, Fei; Xu, Ying; Yu, Jiayi; et al, Biomacromolecules, 2015, 16(1), 266-274

Synthetic Circuit 29

Reaction Conditions
1.1 Solvents: Toluene ;  24 h, reflux
Reference
A quantitative assessment of chemical perturbations in thermotropic cyanobiphenyls
Guerra, Sebastiano; Dutronc, Thibault; Terazzi, Emmanuel; Guenee, Laure; Piguet, Claude, Physical Chemistry Chemical Physics, 2016, 18(21), 14479-14494

Synthetic Circuit 30

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 10 min, rt
Reference
Manufacture of gel-like thin films and composite membranes for gas separation
, Japan, , ,

Synthetic Circuit 31

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt
Reference
Monodisperse Cyclic Polymer Mechanochemistry: Scission Kinetics and the Dynamic Memory Effect with Ultrasonication and Ball-Mill Grinding
Noh, Jinkyung ; Koo, Mo Beom ; Jung, Jisoo; Peterson, Gregory I.; Kim, Kyoung Taek ; et al, Journal of the American Chemical Society, 2023, 145(33), 18432-18438

Synthetic Circuit 32

Reaction Conditions
Reference
Method for the synthesis of polyethers
, World Intellectual Property Organization, , ,

Synthetic Circuit 33

Reaction Conditions
Reference
Multifunctional Polymer Nanocarrier for Efficient Targeted Cellular and Subcellular Anticancer Drug Delivery
Babikova, Dimitrina; Kalinova, Radostina; Momekova, Denitsa; Ugrinova, Iva; Momekov, Georgi; et al, ACS Biomaterials Science & Engineering, 2019, 5(5), 2271-2283

Synthetic Circuit 34

Reaction Conditions
Reference
Reversible Photocuring of Liquid Hexa-Anthracene Compounds for Adhesive Applications
Akiyama, Haruhisa; Okuyama, Yoko; Fukata, Tamaki; Kihara, Hideyuki, Journal of Adhesion, 2018, 94(10), 799-813

Synthetic Circuit 35

Reaction Conditions
1.1 Solvents: Toluene ;  heated
1.2 Solvents: Toluene ;  heated; rt
Reference
UV-cured hyperbranched polyester polythiol(H20-SH)-epoxy acrylate networks: Preparation, thermal and mechanical properties
Guan, Xiao-Xiao; Gan, Jian-Qun; Chen, Guo-Kang; Huang, Xiao-Mei; Lu, Man-Geng; et al, Journal of Macromolecular Science, 2017, 54(10), 662-668

Synthetic Circuit 36

Reaction Conditions
1.1 Solvents: Benzene
Reference
Multifunctional zwitterionic polymer conjugates for therapeutic use
, United States, , ,

Synthetic Circuit 37

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  1 h, rt
Reference
Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives
Gruzdev, M. S.; Chervonova, U. V.; Venediktov, E. A.; Rozhkova, E. P.; Kolker, A. M.; et al, Russian Journal of General Chemistry, 2015, 85(6), 1431-1439

Synthetic Circuit 38

Reaction Conditions
Reference
Brush-like poly(ethylene glycol) grafting on SiO2 nanoparticles with in-situ polymerization
Zhao, Yanhua; Chai, Changsheng, Surface and Interface Analysis, 2015, 47(3), 384-389

Synthetic Circuit 39

Reaction Conditions
Reference
Facile synthesis of amino acid methyl ester p-toluenesulfonates with methyl p-toluenesulfonate
Ueda, Kazuo; Waki, Michinori; Izumiya, Nobuo, Memoirs of the Faculty of Science, 1984, 14(2), 307-12

Synthetic Circuit 40

Reaction Conditions
Reference
Synthesis, structural, spectroscopic, mechanical, linear and nonlinear optical studies on 4-dimethylaminopyridinium p-toluenesulfonate: A comparative theoretical and experimental investigation
Sivaraj, G.; et al, Journal of Molecular Structure, 2021, 1240,

Synthetic Circuit 41

Reaction Conditions
Reference
Synthesis and characterization of versatile amphiphilic dendrimers peripherally decorated with positively charged amino acids
Alfei, Silvana ; et al, Polymer International, 2018, 67(11), 1572-1584

Synthetic Circuit 42

Reaction Conditions
Reference
Corrigendum to "Sustained localized presentation of RNA interfering molecules from in situ forming hydrogels to guide stem cell osteogenic differentiation" [Biomaterials 35/24 (2014) 6278-6286] [Erratum to document cited in CA161:090975]
Nguyen, Minh K.; et al, Biomaterials, 2017, 125,

Synthetic Circuit 43

Reaction Conditions
1.1 Reagents: Sulfuric acid (silica supported) ;  30 min, 80 °C
Reference
A novel method for sulfonation of aromatic rings with silica sulfuric acid
Hajipour, Abdol R.; et al, Tetrahedron Letters, 2004, 45(35), 6607-6609

Synthetic Circuit 44

Reaction Conditions
1.1 Reagents: 2,4,6-Trimethylbenzenesulfonic acid Solvents: Mesitylene
Reference
Sulfonating agent and process
, World Intellectual Property Organization, , ,

Synthetic Circuit 45

Reaction Conditions
1.1 Reagents: Sulfur trioxide ;  58.5 °C
Reference
Study on the sulfonation of toluene with SO3 in microreactor
Chen, Yanquan; et al, Huaxue Fanying Gongcheng Yu Gongyi, 2013, 29(3), 253-259

Synthetic Circuit 46

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Studies on the sulfonation of o-iodotoluene
Muramoto, Yoshihiro; et al, Kinki Daigaku Kogakubu Kenkyu Hokoku, 1985, 19, 27-32

Synthetic Circuit 47

Reaction Conditions
1.1 Solvents: Benzene ;  reflux
Reference
Using Peptidic Inhibitors to Systematically Probe the S1' Site of Caspase-3 and Caspase-7
Goode, David R.; et al, Organic Letters, 2005, 7(16), 3529-3532

Synthetic Circuit 48

Reaction Conditions
1.1 Solvents: Toluene ;  24 h, reflux
Reference
Design, synthesis, and evaluation of cystargolide-based β-lactones as potent proteasome inhibitors
Niroula, Doleshwar; et al, European Journal of Medicinal Chemistry, 2018, 157, 962-977

Synthetic Circuit 49

Reaction Conditions
1.1 Solvents: Toluene ;  reflux
Reference
Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water
Roettger, Svenja; et al, Journal of Combinatorial Chemistry, 2007, 9(2), 204-209

Synthetic Circuit 50

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
Reference
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Zheng, Yong-Yong; et al, Organic Process Research & Development, 2014, 18(6), 744-750

Synthetic Circuit 51

Reaction Conditions
1.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Synthetic Circuit 52

Reaction Conditions
1.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
1.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
2.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Synthetic Circuit 53

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Synthetic Circuit 54

Reaction Conditions
1.1 Solvents: Methanol ;  50 °C
2.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Synthetic Circuit 55

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether ,  Water ;  pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Synthetic Circuit 56

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
3.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Synthetic Circuit 57

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0.75 h, 24 °C; 22 h, 20 °C
2.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
3.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Synthetic Circuit 58

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether ,  Water ;  pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
4.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Synthetic Circuit 59

Reaction Conditions
1.1 Solvents: Ethanol ;  2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0.75 h, 24 °C; 22 h, 20 °C
3.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
4.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Synthetic Circuit 60

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sodium sulfate Solvents: tert-Butyl methyl ether ;  0.17 h, 5 °C; 24 h, rt
2.1 Reagents: Lithium tert-butoxide Solvents: Toluene
2.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
2.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether ,  Water ;  pH 12 - 13
2.4 overnight, rt; 2 h, 60 °C
3.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
4.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
5.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Synthetic Circuit 61

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Ethanol ;  2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0.75 h, 24 °C; 22 h, 20 °C
4.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
5.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Reference
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

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